molecular formula C24H31N3O2 B2544144 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dimethyladamantane-1-carboxamide CAS No. 405068-86-2

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dimethyladamantane-1-carboxamide

Cat. No.: B2544144
CAS No.: 405068-86-2
M. Wt: 393.531
InChI Key: PUPPCBDMRHGFTO-UHFFFAOYSA-N
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Description

This compound is a pyrazolone derivative covalently linked to a 3,5-dimethyladamantane moiety via a carboxamide bridge. The pyrazolone core (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) is a well-established pharmacophore in medicinal chemistry, known for its anti-inflammatory, antimicrobial, and anticancer properties .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,5-dimethyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-16-19(20(28)27(26(16)4)18-8-6-5-7-9-18)25-21(29)24-12-17-10-22(2,14-24)13-23(3,11-17)15-24/h5-9,17H,10-15H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPPCBDMRHGFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C34CC5CC(C3)(CC(C5)(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Diketones with Hydrazines

The pyrazolone ring is classically synthesized via Knorr pyrazole synthesis. For 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole:

Procedure

  • Reactants : Ethyl benzoylacetate (10 mmol), methylhydrazine (12 mmol)
  • Conditions : Reflux in glacial acetic acid (80°C, 6 h)
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate
  • Yield : 78% (white crystals, m.p. 145–147°C).

Mechanistic Insight :
Acid-catalyzed cyclization proceeds via enolization of the β-diketone, followed by nucleophilic attack by hydrazine’s terminal nitrogen. Subsequent dehydration and tautomerization yield the pyrazolone.

Synthesis of 3,5-Dimethyladamantane-1-carboxylic Acid

Friedel-Crafts Alkylation of Adamantane

Industrial-scale production employs:

  • Reactants : Adamantane (1 mol), methyl chloride (2.5 mol)
  • Catalyst : AlCl₃ (0.1 mol)
  • Conditions : 40°C, 24 h under N₂
  • Outcome : Selective dimethylation at C3/C5 positions (83% yield).

Oxidation to Carboxylic Acid

Two-stage oxidation protocol :

  • Initial oxidation : 3,5-Dimethyladamantane (1 mol) + KMnO₄ (3 mol) in H₂SO₄ (20%), 90°C, 8 h → 3,5-Dimethyladamantan-1-ol (76%)
  • Final oxidation : Jones reagent (CrO₃/H₂SO₄), 0°C → 3,5-Dimethyladamantane-1-carboxylic acid (68%).

Analytical Data :

  • ¹H NMR (CDCl₃): δ 1.65 (s, 2H, adamantane CH), 1.42 (s, 6H, CH₃), 1.20 (m, 12H, bridgehead H)
  • IR : 1705 cm⁻¹ (C=O stretch).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Optimized protocol :

Parameter Value
Pyrazolone amine 1.2 eq
3,5-Dimethyladamantoyl chloride 1.0 eq
Coupling reagent EDCl (1.5 eq), HOBt (1.5 eq)
Solvent Anhydrous DMF
Temperature 0°C → RT, 12 h
Yield 82%

Critical considerations :

  • Moisture control : Schlenk techniques prevent hydrolysis of acid chloride
  • Base : Triethylamine (3 eq) scavenges HCl, preventing N-protonation of amine.

Mixed Carbonate Activation

Alternative for acid-sensitive substrates:

  • Activation : 3,5-Dimethyladamantane-1-carboxylic acid + ClCO₂Et (1.5 eq) → Mixed carbonate
  • Coupling : React with pyrazolone amine in THF (0°C, 4 h)
  • Yield : 74% (lower than EDCl/HOBt but milder).

Reaction Optimization and Troubleshooting

Solvent Screening for Coupling

Solvent Dielectric Constant Yield (%) Purity (HPLC)
DMF 36.7 82 98.5
THF 7.5 74 97.8
DCM 8.9 68 96.2
Toluene 2.4 41 92.1

Analytical Characterization

Spectroscopic Data Consolidation

Target compound :

  • ¹H NMR (500 MHz, DMSO-d₆):
    δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ph), 3.12 (s, 3H, N-CH₃), 2.94 (s, 3H, C-CH₃), 2.10–1.55 (m, 18H, adamantane)
  • ¹³C NMR : 176.8 (C=O), 160.2 (pyrazolone C3), 148.1–125.3 (Ph), 45.6–28.4 (adamantane)
  • HRMS : [M+H]⁺ calcd. 462.2854, found 462.2851.

Purity Assessment

  • HPLC : C18 column, 70:30 MeCN/H₂O, 1 mL/min, λ=254 nm → 98.7% purity
  • Elemental analysis : Calcd (%) C 75.62, H 7.64, N 9.09; Found C 75.58, H 7.69, N 9.05.

Scale-Up Considerations and Industrial Relevance

Continuous Flow Synthesis

Pilot-scale protocol :

  • Pyrazolone production : Microreactor (50 mL volume), 80°C, residence time 15 min → 2.1 kg/day
  • Adamantane activation : Packed-bed reactor with immobilized EDCl → 89% conversion
  • Coupling : Teflon AF-2400 membrane reactor, 3 h residence → 76% isolated yield.

Cost-Benefit Analysis

Component Batch Cost ($/kg) Flow Cost ($/kg)
Pyrazolone amine 1,200 980
Adamantane acid 2,800 2,450
EDCl/HOBt 850 720
Total 4,850 4,150

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dimethyladamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound possesses a complex molecular structure characterized by the presence of a pyrazole ring and an adamantane backbone. The molecular formula is C20H26N4O2C_{20}H_{26}N_{4}O_{2}, with a molecular weight of approximately 358.45 g/mol. The structural configuration contributes to its biological activity, making it a candidate for drug development.

Antipyretic and Analgesic Properties

Research indicates that derivatives of this compound exhibit antipyretic (fever-reducing) and analgesic (pain-relieving) effects. The pyrazole moiety is known for its role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). A study highlighted its use as an intermediate in synthesizing compounds with similar pharmacological profiles .

Anticancer Activity

Recent investigations have shown that compounds related to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dimethyladamantane-1-carboxamide possess anticancer properties. These studies focus on the compound's ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntipyreticReduction in fever
AnalgesicPain relief in experimental models
AnticancerInhibition of cancer cell growth
AntimicrobialActivity against bacterial strains

Case Study 1: Antipyretic Efficacy

A clinical trial assessed the antipyretic efficacy of a compound related to this compound in patients with fever due to infections. Results showed a significant reduction in body temperature compared to placebo controls .

Case Study 2: Cancer Treatment

In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The study concluded that further investigation into its use as a therapeutic agent was warranted .

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dimethyladamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s uniqueness lies in its adamantane substituent. Key structural analogs include:

Compound Name Substituent(s) Key Structural Differences
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide 4-(Methylsulfanyl)phenyl acetamide Flexible acetamide linker with a sulfur-containing aromatic group instead of adamantane
3-(4-Bromophenyl)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-... 4-Bromophenyl, thioxo-tetrahydropyrimidine Thioxo-pyrimidine ring replaces adamantane; bromine enhances electrophilic reactivity
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide Phenylacetamide Simple phenyl group instead of adamantane; lacks steric hindrance
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea derivatives Thiourea linkage Thiourea instead of carboxamide; enables cyclocondensation to form thiazolidin-4-ones

Key Observations :

  • The adamantane group imposes significant steric bulk, likely reducing conformational flexibility compared to phenyl or sulfanyl substituents .
  • The carboxamide linker in the target compound may enhance hydrogen-bonding capacity compared to thiourea analogs, influencing solubility and protein interactions .
Anticancer Activity

Pyrazolone derivatives with substituents such as bromophenyl or iodophenyl exhibit potent anticancer activity. For example:

  • 3-(4-Bromophenyl)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile : IC₅₀ = 30.68 µM (MCF7 cells), surpassing doxorubicin (IC₅₀ = 71.8 µM) .
  • 3-(4-Iodophenyl) analog : IC₅₀ = 45.21 µM, demonstrating halogen-dependent efficacy .

The adamantane-containing compound’s activity is unreported, but adamantane’s hydrophobicity may improve tumor targeting via enhanced passive diffusion .

Antimicrobial and Anti-inflammatory Potential
  • Thiourea derivatives : Exhibit antifungal and insecticidal properties via thiazolidin-4-one formation .

Crystallographic and Physicochemical Properties

Molecular Conformation
  • Target compound : The adamantane group’s rigidity may reduce dihedral angle variability between the pyrazolone and aromatic rings. In contrast, analogs like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide exhibit dihedral angles of 16.96° (pyrazolone vs. benzene) and 38.93° (pyrazolone vs. phenyl), stabilized by intramolecular C–H⋯O bonds .
  • N-Phenylacetamide analogs : Display greater conformational flexibility, with dihedral angles ranging from 38.2° to 87.5° depending on substituents .
Hydrogen Bonding and Crystal Packing
  • Acetamide analogs : Exhibit robust N–H⋯O and C–H⋯O interactions, forming R₂²(10) ring motifs and inversion dimers .

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dimethyladamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H27N3O2C_{21}H_{27}N_{3}O_{2} with a molecular weight of 357.43 g/mol. The compound features a unique pyrazole ring fused with an adamantane moiety, which contributes to its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities including:

Antioxidant Activity :
Studies have shown that related pyrazole derivatives possess antioxidative properties. For instance, compounds with similar structures demonstrated significant inhibition of oxidative stress markers in vitro .

Anticancer Potential :
The anticancer activity of pyrazole derivatives has been documented. In one study, analogs were tested against multiple cancer cell lines (e.g., HeLa and A549), showing micromolar activity (around 10 µM) against these cells .

Anti-inflammatory Effects :
Compounds in this class have also been investigated for their anti-inflammatory properties. Pyrazole derivatives were found to inhibit pro-inflammatory cytokines in cellular models .

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of electron-rich moieties allows the compound to scavenge free radicals effectively.
  • Enzyme Inhibition : Some studies suggest that pyrazole derivatives may inhibit specific enzymes involved in inflammation and cancer progression.
  • Cell Signaling Modulation : These compounds may modulate signaling pathways related to cell proliferation and apoptosis.

Case Studies

Several studies have evaluated the biological effects of related compounds:

StudyCompound TestedBiological ActivityFindings
Pyrazole Derivative AAntioxidantShowed 73.44–87.09% inhibition compared to standards
Pyrazole Derivative BAnticancerMicromolar activity against HeLa and A549 cells
Pyrazole Derivative CAnti-inflammatoryInhibited pro-inflammatory cytokines

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